molecular formula C12H11F3N4O2S B2932825 1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034381-03-6

1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2932825
CAS No.: 2034381-03-6
M. Wt: 332.3
InChI Key: VTMWTIVSBQNQQR-UHFFFAOYSA-N
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Description

1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with azetidine in the presence of a base to form the sulfonyl azetidine intermediate. This intermediate is then reacted with 1H-1,2,3-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler azetidine derivatives. Substitution reactions can produce a wide range of functionalized triazole compounds .

Scientific Research Applications

1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,4-triazole: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    3-(2-Thienylmethyl)-5-(1-{[4-(trifluoromethyl)phenyl]sulfonyl}-3-azetidinyl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

The uniqueness of 1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azetidine and triazole rings provide a versatile framework for further functionalization .

Properties

IUPAC Name

1-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2S/c13-12(14,15)9-2-1-3-11(6-9)22(20,21)18-7-10(8-18)19-5-4-16-17-19/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMWTIVSBQNQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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